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molecular formula C5H2BrNO3S B1291338 4-Bromo-5-nitrothiophene-2-carbaldehyde CAS No. 41498-07-1

4-Bromo-5-nitrothiophene-2-carbaldehyde

Cat. No. B1291338
M. Wt: 236.05 g/mol
InChI Key: VVTSZQWGTDZBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440954B2

Procedure details

A solution of KNO3 (3.38 g, 33.4 mmol) in 96% aqueous H2SO4 (30 ml) was added to a solution of 4-bromothiophene-2-carbaldehyde (5.8 g, 30.4 mmol) in 96% aqueous H2SO4 (60 ml) over 45 minutes, maintaining the temperature below 4° C. The resulting mixture was stirred at 0° C. for 2 hrs and then at RT overnight. The reaction was poured into ice (300 ml) and the resulting precipitate was filtered and washed with water and hexane to afford 4-bromo-5-nitrothiophene-2-carbaldehyde (Int. 65) (6.987 g, 29.6 mmol).
Name
KNO3
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[O:13])[S:10][CH:11]=1>OS(O)(=O)=O>[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[O:13])[S:10][C:11]=1[N+:1]([O-:4])=[O:2] |f:0.1|

Inputs

Step One
Name
KNO3
Quantity
3.38 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
5.8 g
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 4° C
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(SC1[N+](=O)[O-])C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.6 mmol
AMOUNT: MASS 6.987 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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